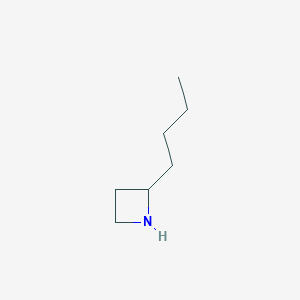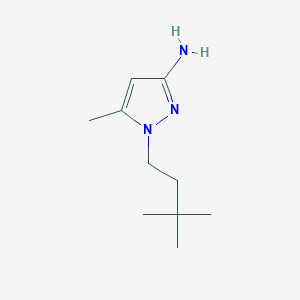![molecular formula C9H15NO2 B13077624 Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol This compound is characterized by its unique bicyclo[310]hexane structure, which includes an amino group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique bicyclic structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[3.1.0]hexane: Similar bicyclic structure but lacks the ester group.
2-Aminobicyclo[5.1.0]octane: Larger bicyclic structure with different chemical properties
Uniqueness
Methyl 2-{2-aminobicyclo[310]hexan-2-yl}acetate is unique due to its combination of an amino group and a methyl ester functional group within a bicyclic structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)5-9(10)3-2-6-4-7(6)9/h6-7H,2-5,10H2,1H3 |
InChI Key |
YOSSUKCHKUATNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCC2C1C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)











![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)

